2-Isopropoxy-5-methylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-propan-2-yloxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(2)11-9-5-4-8(3)6-10-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSBBFNGBXWXIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Isopropoxy 5 Methylpyridine and Its Precursors/derivatives
Alkoxylation and Isopropoxylation Strategies
Introducing the isopropoxy group at the C-2 position of the pyridine (B92270) ring is a critical step. This is typically achieved by reacting a precursor, most commonly a 2-halopyridine, with an isopropoxide source.
Nucleophilic aromatic substitution (SNAr) is a primary method for installing alkoxy groups onto a pyridine ring. youtube.compearson.com This reaction is particularly effective for halopyridines, where a halogen at the 2- or 4-position acts as a leaving group. uoanbar.edu.iq The electron-withdrawing nature of the ring nitrogen atom activates these positions toward nucleophilic attack, a process that temporarily disrupts the ring's aromaticity to form a negatively charged intermediate known as a Meisenheimer complex. researchgate.netnih.gov
The general mechanism involves the attack of a nucleophile, such as sodium isopropoxide, on the carbon atom bearing the leaving group (e.g., chlorine). youtube.com The subsequent elimination of the halide ion restores the aromaticity of the pyridine ring, yielding the 2-isopropoxy product. youtube.com The reactivity order for halopyridines in SNAr reactions is generally 4-halo > 2-halo >> 3-halo. uoanbar.edu.iq For the synthesis of 2-isopropoxy-5-methylpyridine, the starting material would be 2-chloro-5-methylpyridine. The reaction is typically carried out by heating the halopyridine with sodium isopropoxide in a suitable solvent.
Table 1: Representative SNAr Isopropoxylation Reaction
| Starting Material | Reagent | Product | Conditions |
|---|
Copper-catalyzed cross-coupling reactions provide an alternative to traditional SNAr for forming C-O bonds. researchgate.net These methods can be particularly useful when the SNAr reaction is sluggish. Copper(I) and Copper(II) salts are commonly employed to facilitate the coupling of aryl halides with alcohols. escholarship.orgnih.gov
In a typical procedure, a 2-halopyridine derivative is reacted with isopropanol (B130326) in the presence of a copper catalyst and a base. The base is crucial for deprotonating the alcohol to form the active nucleophile. This approach is part of a broader class of copper-promoted C-H activation and functionalization reactions. researchgate.netnih.gov While direct C-H alkoxylation is an emerging field, the more established method involves the coupling of a halopyridine with an alcohol. nih.gov
Methylation and Functional Group Introduction at C-5
The introduction of the methyl group at the C-5 position can be accomplished either before or after the isopropoxylation step. A common synthetic strategy involves starting with a commercially available precursor that already contains the methyl group, such as 2-amino-5-methylpyridine (B29535) or 2-hydroxy-5-methylpyridine (B17766). orgsyn.org
For instance, 2-amino-5-methylpyridine can be converted to 2-hydroxy-5-methylpyridine via a diazotization reaction followed by hydrolysis. orgsyn.org The resulting 2-hydroxypyridine (B17775) can then be converted to a 2-halopyridine, which serves as the precursor for the isopropoxylation step described in section 2.1.1.
Alternatively, direct methylation of a pyridine ring can be achieved, although controlling the regioselectivity can be challenging. nih.gov Reactions using reagents like methanol (B129727) over a nickel catalyst have been shown to selectively methylate the alpha-position (C-2). google.comresearchgate.net However, for C-5 methylation, it is generally more practical to start with a precursor that already has the desired substitution pattern. Functional group interconversion allows for the transformation of one group into another, enabling the synthesis of diverse derivatives. wikipedia.orgashp.org
Derivatization from Pyridine N-Oxides
Pyridine N-oxides are versatile synthetic intermediates because the N-oxide group significantly alters the reactivity of the pyridine ring. semanticscholar.orgarkat-usa.org The N-oxide is electron-donating by resonance and electron-withdrawing by induction, making the C-2 and C-6 positions susceptible to nucleophilic attack after activation. researchgate.netumich.edu
A general strategy for preparing 2-alkoxypyridines involves activating the pyridine N-oxide with an agent like acetic anhydride (B1165640) or tosyl chloride. stackexchange.com For example, treatment of a pyridine N-oxide with acetic anhydride can lead to a rearrangement that forms a 2-acetoxypyridine intermediate. stackexchange.com Subsequent hydrolysis of the acetate (B1210297) ester yields the 2-hydroxypyridine, which can then be converted to the target 2-isopropoxy derivative through Williamson ether synthesis or by first converting the hydroxyl group to a better leaving group. This multi-step process provides a valuable route for functionalizing the 2-position when direct substitution is not feasible. semanticscholar.orgresearchgate.net
Table 2: General Scheme for 2-Alkoxylation via Pyridine N-Oxide
| Step | Reagents | Intermediate/Product | Purpose |
|---|---|---|---|
| 1 | Oxidizing Agent (e.g., m-CPBA, H₂O₂) | Pyridine N-Oxide | Ring Activation |
| 2 | Activating Agent (e.g., Ac₂O, TsCl) | Activated Pyridine Complex | Facilitate Nucleophilic Attack |
| 3 | Nucleophile (e.g., H₂O, alcohol) | 2-Substituted Pyridine | Introduction of Functional Group |
Boronic Acid and Pinacol (B44631) Ester Precursors Synthesis
Boronic acids and their pinacol esters are highly important derivatives in organic synthesis, primarily for their use in palladium-catalyzed cross-coupling reactions like the Suzuki coupling. nih.gov These reagents allow for the formation of carbon-carbon bonds, enabling the connection of the pyridine ring to other molecular fragments.
The synthesis of boronic acid derivatives of this compound introduces a versatile functional group for further elaboration. A common method for synthesizing aryl boronic acids involves the reaction of an aryl lithium or Grignard reagent with a trialkyl borate (B1201080), followed by acidic workup. nih.gov
To prepare this compound-3-boronic acid, a halogen (such as bromine) would first need to be introduced at the 3-position of the this compound core. This can be a challenging step due to the directing effects of the existing substituents. An alternative route involves a directed ortho-metalation, where a directing group guides the deprotonation and subsequent borylation at a specific position. Once the 3-halo-2-isopropoxy-5-methylpyridine is obtained, it can undergo a lithium-halogen exchange by treatment with an organolithium reagent (e.g., n-butyllithium) at low temperatures. The resulting aryllithium intermediate is then quenched with a borate ester, such as trimethyl borate or triisopropyl borate, to form the boronate ester, which is hydrolyzed to the boronic acid upon acidic workup. nih.gov A related patent describes the synthesis of a boronic ester of a similar pyridine structure using tetramethyl ethylene (B1197577) ketone borine and potassium acetate. google.com
Synthesis of 2-Isopropoxy-4-methylpyridine-5-boronic acid pinacol ester
This synthesis would logically commence from a halogenated precursor, namely 5-bromo-2-isopropoxy-4-methylpyridine . The preparation of this precursor would likely involve a nucleophilic aromatic substitution reaction on a di-halogenated pyridine. For instance, starting with 5-bromo-2-chloro-4-methylpyridine, treatment with sodium isopropoxide in an appropriate solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) would yield the desired 5-bromo-2-isopropoxy-4-methylpyridine.
With the brominated precursor in hand, the subsequent Miyaura borylation can be performed. This reaction typically involves the palladium-catalyzed coupling of the aryl halide with a boron source, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂).
A typical reaction protocol is detailed in the table below:
| Parameter | Condition |
| Starting Material | 5-bromo-2-isopropoxy-4-methylpyridine |
| Reagent | Bis(pinacolato)diboron (B₂pin₂) |
| Catalyst | Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) |
| Base | Potassium Acetate (KOAc) |
| Solvent | 1,4-Dioxane or Dimethyl Sulfoxide (DMSO) |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
The mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of the pyridine, followed by transmetalation with the diboron (B99234) reagent and subsequent reductive elimination to yield the desired 2-Isopropoxy-4-methylpyridine-5-boronic acid pinacol ester and regenerate the catalyst.
Boronylation for Cross-Coupling Intermediates
The introduction of a boronic acid or boronic ester group onto a pyridine ring is a powerful strategy for creating intermediates for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation. google.comchemicalbook.com Pyridylboronic esters are particularly valuable due to their stability and ease of handling compared to the corresponding boronic acids. organic-chemistry.org
Several methods exist for the synthesis of pyridinylboronic acids and esters:
Halogen-Metal Exchange followed by Borylation : This is a fundamental and often cost-effective method. It involves treating a halopyridine (typically bromo- or iodo-pyridine) with a strong organometallic base (like n-butyllithium) at low temperatures, followed by quenching the resulting lithiated pyridine with a trialkyl borate, such as triisopropyl borate. acs.orgrsc.org
Palladium-Catalyzed Cross-Coupling (Miyaura Borylation) : This method couples a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. rsc.org This approach offers mild reaction conditions and tolerates a wide variety of functional groups that might be incompatible with organolithium reagents. rsc.org
Iridium-Catalyzed C-H Borylation : This more recent development allows for the direct conversion of a C-H bond on the pyridine ring to a C-B bond, avoiding the need for a pre-functionalized halopyridine. mdpi.comsigmaaldrich.com The regioselectivity of this reaction is often governed by steric factors, providing access to boronate esters that may be difficult to obtain through other routes. mdpi.comfrontierspecialtychemicals.com However, the reactivity can be challenged by the coordinating effect of the pyridine nitrogen, which can inhibit the iridium catalyst. sigmaaldrich.com
These borylated pyridine intermediates are crucial for synthesizing complex biaryl and heteroaryl structures, which are prevalent in many pharmaceutical compounds. frontierspecialtychemicals.com
Halogenation Strategies for Substituted Pyridines
The halogenation of pyridines is a critical process for generating precursors for a multitude of synthetic transformations, including cross-coupling and nucleophilic substitution reactions. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution (EAS) is challenging and often requires harsh conditions, such as high temperatures and strong acids. chemimpex.com This has spurred the development of more sophisticated and selective halogenation strategies.
One innovative approach involves a "one-pot" ring-opening, halogenation, and ring-closing sequence. This method temporarily transforms the electron-deficient pyridine into a more reactive, electron-rich azatriene intermediate (a "Zincke imine"), which readily undergoes electrophilic halogenation. The ring is then reformed to yield the 3-halopyridine. chemimpex.com
Another strategy focuses on the 4-position by first installing a phosphine (B1218219) group to form a pyridylphosphonium salt. This salt then acts as a good leaving group and can be displaced by a halide nucleophile (e.g., from LiCl or HCl) to form the 4-halopyridine. The electrophilicity of the phosphonium (B103445) salt can be tuned by modifying the substituents on the phosphine to improve reaction efficiency.
| Halogenation Strategy | Position | Key Features |
| Electrophilic Aromatic Substitution | 3-position | Requires harsh conditions (strong acids, high heat). chemimpex.com |
| Zincke Imine Intermediate | 3-position | Ring-opening/closing strategy, mild conditions. chemimpex.com |
| Designed Phosphine Reagents | 4-position | Two-step process via a phosphonium salt intermediate. |
| Metalation-Halogenation | Various | Requires strong bases and often directing groups for regiocontrol. chemimpex.com |
These advanced methods provide chemists with greater control over the regioselectivity of pyridine halogenation, enabling the synthesis of precisely functionalized building blocks.
Catalytic Hydrogenation Pathways for Related Pyridine Structures
The catalytic hydrogenation of the pyridine ring to produce the corresponding piperidine (B6355638) derivative is a fundamental transformation in synthetic chemistry, as the piperidine motif is ubiquitous in natural products and pharmaceuticals. This reduction requires breaking the aromaticity of the pyridine ring and is typically achieved using heterogeneous or homogeneous catalysts under hydrogen pressure.
A variety of metal catalysts are effective for this transformation:
Platinum-based Catalysts : Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a widely used and effective catalyst for pyridine hydrogenation. The reactions are often conducted in acidic media, such as glacial acetic acid, which helps to activate the pyridine ring towards reduction.
Rhodium-based Catalysts : Rhodium compounds, such as Rh₂O₃, have been shown to be effective for the reduction of various functionalized and multi-substituted pyridines under mild conditions (e.g., 5 bar H₂ at 40 °C).
Palladium-based Catalysts : Bimetallic nanoparticles based on palladium (e.g., Pd-Ag or Pd-Cu) supported on materials like alumina (B75360) have demonstrated high activity and selectivity for pyridine hydrogenation, achieving high conversion rates under relatively mild conditions (e.g., 60°C, 70 atm H₂).
Cobalt-based Catalysts : Certain cobalt complexes, such as bis(arylimidazol-2-ylidene)pyridine cobalt complexes, have been identified as highly active precatalysts for the hydrogenation of sterically hindered alkenes and can also be applied to N-heterocyclic systems.
The choice of catalyst and reaction conditions (temperature, pressure, solvent) can be tailored to the specific substrate to achieve high yields and selectivities for the desired piperidine product.
Multistep Synthetic Routes for Complex Derivatives
The construction of complex, highly substituted pyridine derivatives often requires multistep synthetic sequences that allow for the precise and controlled introduction of various functional groups. These routes are essential for building the intricate molecular architectures found in many modern drugs and advanced materials.
One powerful strategy involves the use of multicomponent reactions (MCRs) , which allow for the assembly of complex molecules from three or more starting materials in a single step. The Hantzsch pyridine synthesis is a classic example, traditionally involving the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine (B1217469), which is subsequently oxidized. Modern variations of this approach use different sources for the pyridine ring atoms, expanding its versatility.
Another sophisticated approach is the use of cascade reactions . For instance, a modular method has been developed that begins with a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime derivative. The resulting 3-azatriene intermediate spontaneously undergoes a 6π-electrocyclization, followed by an aerobic oxidation, to yield a highly substituted pyridine in a single pot. sigmaaldrich.com This method demonstrates excellent functional group tolerance and provides a modular way to access diverse substitution patterns. sigmaaldrich.com
A representative multistep synthesis could involve the following sequence:
Initial Ring Formation : A multicomponent reaction to assemble a polysubstituted pyridine core.
Halogenation : Selective installation of a halogen (e.g., bromine) at a specific position to act as a handle for further functionalization.
Cross-Coupling : A Suzuki or other palladium-catalyzed reaction to introduce a new aryl or alkyl group at the halogenated position.
Side-Chain Modification : Further chemical transformation of substituents on the pyridine ring to complete the synthesis of the target molecule.
These multistep strategies provide the flexibility needed to build a vast array of complex pyridine-containing molecules.
Transition-Metal-Free Synthesis Approaches
While transition-metal catalysis is a dominant tool in pyridine synthesis, the development of metal-free alternatives is a growing area of interest due to advantages in cost, sustainability, and the avoidance of metal contamination in final products, which is particularly crucial in pharmaceutical manufacturing.
One notable transition-metal-free method involves the ring expansion of 2-allyl-2H-azirines . This reaction is promoted by an organic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which facilitates the ring-opening of the azirine to form a 1-azatriene intermediate. This intermediate then undergoes an in situ 6π-electrocyclization to furnish the substituted pyridine ring in good to excellent yields. This method demonstrates a broad substrate scope and offers operational simplicity.
Another approach focuses on the regioselective phosphonation of pyridines . This metal-free method uses a Lewis acid (like BF₃·OEt₂) to activate the pyridine ring, making it susceptible to nucleophilic attack by a phosphine oxide anion. The resulting σ-complex is then oxidized with an organic oxidant (such as chloranil) to yield the 4-phosphonated pyridine. This strategy is highly regioselective and procedurally simple.
These methods highlight a shift towards more sustainable and innovative strategies in heterocyclic chemistry, providing powerful alternatives to traditional metal-catalyzed reactions.
Bromine Radical Enhanced Pyridylation
Radical reactions offer unique pathways for C-H functionalization, providing complementary strategies to traditional ionic or metal-catalyzed processes. A recently developed method utilizes bromine radicals to enhance the pyridylation of alkylarenes and diarylmethanes under mild, room-temperature conditions.
This approach merges photoredox catalysis with hydrogen atom transfer (HAT) catalysis. The key step involves the generation of a bromine radical, which is a highly selective HAT reagent. This bromine radical efficiently abstracts a hydrogen atom from a benzylic C-H bond of an alkylarene (like toluene) to generate a stable benzyl (B1604629) radical.
This newly formed benzyl radical can then undergo a radical-radical coupling with a pyridine derivative, such as 4-cyanopyridine, to form a new C-C bond, effectively attaching the alkyl group to the pyridine ring. The process is stoichiometric and proceeds under visible-light irradiation at ambient temperature. Mechanistic studies confirm that the bromine radical's role as an efficient HAT agent is crucial for the transformation's success. This method is particularly valuable for its mild conditions and its ability to functionalize complex molecules in the later stages of a synthesis.
Reactivity and Mechanistic Investigations of 2 Isopropoxy 5 Methylpyridine Derivatives
Nucleophilic Aromatic Substitution (SNAr) Reactivity Profiles
Nucleophilic aromatic substitution (SNAr) on the pyridine (B92270) ring is a fundamental reaction class for this scaffold. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, facilitates attack by nucleophiles, particularly at positions ortho and para to the nitrogen (C2 and C4). wikipedia.orgstackexchange.com For derivatives of 2-isopropoxy-5-methylpyridine, this reactivity is modulated by the existing substituents.
The general mechanism for an SNAr reaction on a pyridine derivative involves the addition of a nucleophile to the aromatic ring, which disrupts the aromaticity and forms a high-energy anionic intermediate, often referred to as a Meisenheimer complex. stackexchange.com The stability of this intermediate is crucial and typically determines the reaction's feasibility and rate. stackexchange.com The subsequent loss of a leaving group restores the aromaticity of the ring, yielding the substituted product. youtube.com Pyridines are particularly susceptible to this type of reaction at the 2- and 4-positions because the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom. wikipedia.orgstackexchange.com
The isopropoxy group at the C2 position and the methyl group at the C5 position of this compound significantly influence its SNAr reactivity. Electron-donating groups, such as alkoxy and alkyl groups, generally decrease the ring's susceptibility to nucleophilic attack by increasing electron density on the ring. This makes the ring less electrophilic. nih.gov
Conversely, electron-withdrawing groups, such as nitro or cyano groups, activate the ring toward SNAr by stabilizing the negative charge of the Meisenheimer intermediate. wikipedia.orgnih.gov In the case of this compound, the presence of two electron-donating groups would render the pyridine ring less reactive towards traditional SNAr reactions compared to pyridines bearing electron-withdrawing substituents. For a successful SNAr reaction to occur on a derivative of this compound, a good leaving group would need to be present at a reactive position (e.g., C4 or C6), and even then, forcing conditions might be necessary. The element effect, which describes the leaving group ability (F > Cl ≈ Br > I) in many SNAr reactions, suggests that the rate-determining step is often the nucleophilic attack. nih.gov However, for pyridinium (B92312) ions, this order can change, indicating a more complex mechanism where deprotonation of the intermediate can be rate-limiting. nih.govresearchgate.net
Table 1: Influence of Substituents on SNAr Reactivity of Pyridine Derivatives
| Substituent Type | Position | Effect on Ring Electrophilicity | SNAr Reactivity |
|---|---|---|---|
| Electron-Donating (e.g., -OCH(CH₃)₂, -CH₃) | C2, C5 | Decreases | Deactivating |
| Electron-Withdrawing (e.g., -NO₂, -CN) | Ortho/Para to LG | Increases | Activating |
Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and pyridine derivatives are common substrates in these transformations.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. yonedalabs.comlibretexts.org This reaction is one of the most versatile methods for constructing C-C bonds. nih.govmdpi.com For derivatives of this compound to participate in Suzuki-Miyaura coupling, they must first be functionalized with a suitable leaving group (e.g., bromine, iodine) or converted into an organoboron reagent.
If a halogen atom were introduced onto the this compound ring, for instance at the C4 or C6 position, the resulting halopyridine could serve as the electrophilic partner in a Suzuki-Miyaura coupling. The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. libretexts.org The efficiency of Suzuki-Miyaura reactions with 2-substituted pyridines can be challenging due to the potential for the nitrogen atom to coordinate to the palladium catalyst, which can inhibit catalytic activity. However, the development of specialized ligands has largely overcome this issue. nih.gov
The Suzuki-Miyaura coupling is extensively used for the synthesis of biaryl and heterobiaryl compounds, which are prevalent structures in pharmaceuticals and materials science. mdpi.comrsc.org A halogenated derivative of this compound could be coupled with a wide variety of aryl or heteroaryl boronic acids to generate complex molecules. For example, coupling with phenylboronic acid would yield a phenyl-substituted this compound. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields. mdpi.comclaremont.edu
Table 2: Example of a Hypothetical Suzuki-Miyaura Reaction
| Electrophile | Nucleophile | Catalyst | Product |
|---|---|---|---|
| 4-Bromo-2-isopropoxy-5-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | 2-Isopropoxy-5-methyl-4-phenylpyridine |
Radical Reactions and Mechanistic Studies
Radical reactions offer a complementary approach to functionalizing pyridine rings, often with different regioselectivity compared to ionic reactions. nih.govnih.gov The generation of pyridyl radicals can be achieved through various methods, including the single-electron reduction of halopyridines. nih.gov These radicals are highly reactive intermediates that can participate in a variety of bond-forming reactions. libretexts.org
Mechanistic studies have shown that pyridyl radicals can be generated photochemically, allowing for mild reaction conditions. nih.gov Once formed, these radicals can add to alkenes and alkynes in an anti-Markovnikov fashion, providing a regioselective method for alkylation. nih.govnih.gov The solvent can play a crucial role in the reaction mechanism; for instance, the use of 2,2,2-trifluoroethanol (B45653) (TFE) can enable the hydroarylation of electron-neutral olefins by promoting a proton-coupled electron transfer. nih.gov Computational studies have been instrumental in understanding the energetics of these radical pathways, sometimes revealing that a radical-radical cross-coupling is more feasible than a classic Minisci-type addition. rsc.org
For a derivative like this compound, a halogenated precursor could be used to generate a pyridyl radical at a specific position. This radical could then be trapped by a suitable radical acceptor to form a new C-C bond. The electron-donating isopropoxy and methyl groups would influence the electronic properties of the radical intermediate.
Transformations of Isopropoxy and Methyl Functional Groups
The isopropoxy and methyl groups on the this compound ring are not merely spectators and can be chemically transformed to introduce further molecular diversity.
The 2-isopropoxy group, an ether linkage, can potentially be cleaved under harsh acidic conditions (e.g., using HBr or HI) to yield the corresponding 2-hydroxypyridine (B17775), which exists in equilibrium with its 2-pyridone tautomer. The N-alkylation of 2-pyridones is a common reaction, often leading to a mixture of N- and O-alkylation products, depending on the reaction conditions. mdpi.com
The methyl group at the C5 position can also undergo various transformations. While direct C-H functionalization of a methyl group on a pyridine ring can be challenging, methods for the methylation of pyridines using reagents like methanol (B129727) or formaldehyde (B43269) with a transition metal catalyst have been developed, suggesting that the methyl group could potentially be further functionalized, for example, through radical pathways. nih.govgoogle.com For instance, metal-free methylation of pyridine N-oxides using peroxides proceeds through a radical mechanism. researchgate.net Another approach involves deprotonation of the methyl group with a strong base like BuLi, if the ring is sufficiently activated, to form an anion that can react with electrophiles. chemicalforums.com
Mechanistic Insights from Asymmetric Hydrogenation of Pyridines
The asymmetric hydrogenation of pyridines to yield chiral piperidines is a transformation of significant interest due to the prevalence of the piperidine (B6355638) motif in pharmaceuticals and natural products. Mechanistic studies on related substituted pyridines, such as 2,6-disubstituted pyridines, offer a plausible framework for understanding the reduction of this compound.
One proposed mechanism for the full hydrogenation of substituted pyridines involves the use of a frustrated Lewis pair (FLP) catalyst, which can activate molecular hydrogen. This process is thought to proceed through several key stages nih.gov:
FLP Formation and H₂ Activation: The pyridine derivative, acting as a Lewis base, and a bulky Lewis acid (e.g., a borane) form an FLP. This pair then heterolytically cleaves H₂ to form an ion pair intermediate, consisting of a pyridinium cation and a hydridoborate anion nih.gov.
Hydride Transfer: An intramolecular hydride transfer from the boron to the pyridinium ring occurs, leading to the formation of a dihydropyridine (B1217469) intermediate nih.gov.
Subsequent Hydrogenation Steps: The process of H₂ activation and hydride transfer is repeated to reduce the dihydropyridine to a tetrahydropyridine (B1245486), and finally to the fully saturated piperidine nih.gov.
The rate-limiting step in such transformations is often found to be a proton transfer event during the later stages of the hydrogenation cascade nih.gov. Density functional theory (DFT) calculations on related systems have been employed to determine the free energy barriers for each step of the reaction pathway, providing a quantitative understanding of the reaction kinetics nih.gov.
While the specific catalysts and reaction conditions would influence the precise mechanism, the general principles of substrate activation, hydrogen splitting, and stepwise reduction are expected to be relevant for this compound. The electronic and steric properties of the isopropoxy and methyl substituents would play a crucial role in modulating the reactivity and stereoselectivity of the hydrogenation process.
Table 1: Calculated Free Energy Barriers for Hydrogenation of a Model 2,6-Substituted Pyridine
| Stage | Step | Calculated ΔG‡ (kcal/mol) |
|---|---|---|
| First Hydrogenation | H₂ Activation by FLP | 15.2 |
| Hydride Transfer to Pyridinium | 10.8 | |
| Second Hydrogenation | Proton Transfer | 27.9 (Rate-Limiting) |
| Hydride Migration | 18.5 | |
| Third Hydrogenation | Proton Transfer | 22.1 |
| Hydride Migration | 16.3 |
Note: Data is based on a model system and serves to illustrate the relative energetic landscape of the hydrogenation process. Actual values for this compound may vary.
Enamine-Imine Equilibria in Related Systems
The concept of enamine-imine tautomerism is a critical consideration in the reactions of partially hydrogenated pyridine derivatives. While not directly applicable to the aromatic starting material, this equilibrium becomes highly relevant for dihydropyridine and tetrahydropyridine intermediates that can be formed during the reduction process. The position of this equilibrium can significantly influence the reaction pathway and the stereochemical outcome of subsequent transformations.
In related N-heterocyclic systems, the enamine-imine equilibrium is known to be influenced by several factors, including the solvent, the presence of acid or base catalysts, and the substitution pattern on the ring nih.gov. For instance, in the context of 2,3-disubstituted indoles, the enantioselectivity of hydrogenation is dependent on the enamine-iminium equilibrium, which can lead to a dynamic kinetic resolution unimi.it.
A general mechanism for base-catalyzed imine-enamine tautomerization involves the following steps nih.gov:
Proton Abstraction: A base removes a proton from the carbon alpha to the C=N bond (in the imine) or the nitrogen atom (in the enamine).
Formation of a Stabilized Anion: This results in the formation of a resonance-stabilized anion.
Protonation: Subsequent protonation at either the nitrogen or the alpha-carbon leads to the formation of the other tautomer.
The thermodynamic stability of the enamine versus the imine form is dictated by the substitution pattern and the potential for conjugation. In the context of intermediates derived from this compound, the presence of the electron-donating isopropoxy group could influence the position of this equilibrium.
Table 2: Factors Influencing Imine-Enamine Equilibrium in N-Heterocyclic Systems
| Factor | Effect on Equilibrium | Rationale |
|---|---|---|
| Solvent Polarity | Polar protic solvents can favor the imine form. | Solvation can stabilize the more polar imine tautomer. |
| Catalyst (Acid/Base) | Bases catalyze the tautomerization by facilitating proton transfer. | The rate of interconversion is increased, allowing the system to reach thermodynamic equilibrium faster. |
| Substitution | Electron-withdrawing groups on the carbon framework can favor the enamine. | Stabilization of the C=C double bond. |
| Temperature | Higher temperatures can shift the equilibrium towards the thermodynamically more stable tautomer. | Provides the necessary energy to overcome the activation barrier for tautomerization. |
This table presents general trends observed in related N-heterocyclic systems.
Understanding these fundamental mechanistic principles is crucial for the rational design of catalysts and reaction conditions for the selective and efficient asymmetric hydrogenation of this compound and its derivatives.
Applications in Advanced Organic Synthesis and Materials Science
Application as Scaffolds in Medicinal Chemistry and Agrochemical Development
The pyridine (B92270) nucleus is a well-established "privileged scaffold" in drug discovery, appearing in a multitude of approved therapeutic agents. The introduction of an isopropoxy group at the 2-position and a methyl group at the 5-position can significantly modulate the physicochemical properties of the resulting molecules, such as lipophilicity, metabolic stability, and target-binding affinity.
While direct examples of drugs containing the 2-Isopropoxy-5-methylpyridine moiety are not extensively documented in publicly available literature, the broader class of 2-alkoxypyridine derivatives is integral to the synthesis of various pharmacologically active compounds. For instance, derivatives of 2-alkoxy-5-alkoxymethyl-pyridines have been synthesized as key intermediates for more complex molecules. google.com The alkoxy group in these scaffolds can serve as a handle for further functionalization or can be crucial for establishing key interactions with biological targets.
In a related context, the synthesis of 2-amino/azido/hydrazino-5-alkoxy-5H- dicp.ac.cnbenzopyrano[4,3-d]pyrimidines has been explored for developing analgesic and anti-inflammatory agents. nih.gov These studies highlight the importance of the alkoxy substituent on a heterocyclic core for achieving desired pharmacological profiles. nih.gov Similarly, the synthesis of 2-methyl-5-substituted phenoxy-primaquine analogues has been undertaken in the search for new antimalarial drugs, demonstrating the utility of substituted pyridine and quinoline (B57606) systems in infectious disease research. nih.gov
The this compound scaffold can be envisioned as a key component in the synthesis of novel compounds targeting a range of therapeutic areas. The isopropoxy group can enhance oral bioavailability by increasing lipophilicity, while the methyl group can provide a point for metabolic blocking or for establishing specific hydrophobic interactions within a protein's binding pocket.
The design of derivatives based on a core scaffold is a fundamental strategy in medicinal chemistry to probe structure-activity relationships (SAR) and optimize lead compounds. The this compound framework offers several avenues for derivatization to study interactions with biological targets. For example, functionalization of the pyridine ring through C-H activation can introduce additional substituents that can interact with specific residues in a target protein. beilstein-journals.org
The development of CCR5 antagonists for the inhibition of M-tropic (R5) HIV-1 replication has involved the synthesis of complex molecules containing substituted pyridine moieties. nih.gov These studies underscore the importance of the pyridine scaffold in designing molecules that can disrupt protein-protein interactions. Furthermore, the design of novel pyridine heterocyclic hybrids has been pursued for their potential as anticancer agents, with in vitro and in vivo studies demonstrating their efficacy against breast cancer cell lines. nih.gov The 2,5-diketopiperazine (DKP) scaffold, another privileged structure, has also been a focus of anticancer drug development, and the principles of scaffold-based design are transferable to pyridine-based systems. researchgate.netnih.gov
Ligands and Catalytic Directing Groups in Organometallic Chemistry
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal centers. The substituents at the 2- and 5-positions can sterically and electronically tune the properties of the resulting metal complexes, influencing their catalytic activity and selectivity.
Chiral pyridine-containing ligands are of significant interest in asymmetric catalysis, where they can induce enantioselectivity in a wide range of chemical transformations. diva-portal.org While specific applications of this compound as a chiral ligand are not prominently reported, its structure provides a foundation for the design of new chiral ligands. For example, the introduction of a chiral center, often within a side chain attached to the pyridine ring, can lead to effective chiral induction. nih.gov
The development of chiral pyridine-oxazoline (PyOx) ligands has demonstrated the power of hybrid N,N-ligands in asymmetric catalysis. rsc.org These ligands combine the coordinating properties of the pyridine nitrogen with those of the oxazoline (B21484) nitrogen, creating a well-defined chiral environment around the metal center. Similarly, C2-symmetric 2,2'-bipyridines and their N-oxides have been successfully employed as chiral ligands in various enantioselective reactions. colab.ws The this compound scaffold could be elaborated into chiral ligands by introducing a chiral oxazoline, another pyridine ring with chiral substituents, or other chiral moieties to create novel ligand architectures for asymmetric catalysis.
| Chiral Ligand Class | Key Structural Feature | Typical Application in Asymmetric Catalysis | Potential Adaptation for this compound |
|---|---|---|---|
| Pyridine-Oxazoline (PyOx) | A chiral oxazoline ring attached to the pyridine scaffold | Asymmetric allylic alkylation, hydrosilylation, and cyclopropanation | Synthesis of a this compound-oxazoline ligand |
| C2-Symmetric Bipyridines | Two pyridine rings linked together with chiral substituents | Enantioselective addition of organozinc reagents to aldehydes | Coupling of two chiral this compound units |
| Chiral Pyridine N-Oxides | Oxidation of the pyridine nitrogen with chiral groups on the ring | Asymmetric allylation of aldehydes | Synthesis of a chiral N-oxide derivative of this compound |
Cyclometalation is a process where a ligand reacts with a metal center to form a chelate ring containing a metal-carbon bond. 2-Arylpyridines, such as 2-phenylpyridine, are classic examples of ligands that undergo cyclometalation. uoi.grresearchgate.netnih.govmdpi.com The resulting cyclometalated complexes often exhibit interesting photophysical properties and have applications in organic light-emitting diodes (OLEDs) and as catalysts.
The this compound scaffold has the potential to act as a cyclometalating ligand. The isopropoxy group at the 2-position could potentially direct C-H activation at the ortho-position of a suitably placed aryl substituent or even at one of the methyl groups of the isopropyl moiety. The nitrogen atom of the pyridine would coordinate to the metal center, and an adjacent C-H bond would be activated to form a stable metallacycle. The electronic properties of the resulting complex would be influenced by the electron-donating nature of the isopropoxy and methyl groups.
Recent reviews on palladium-catalyzed C-H activation reactions of 2-phenylpyridines highlight the extensive research in this area and the versatility of these ligands in forming organometallic complexes. rsc.org The principles derived from these studies can be applied to the design of cyclometalated complexes based on this compound for applications in materials science and catalysis. worktribe.com
Late transition metal complexes bearing pyridine-based ligands have emerged as highly effective catalysts for olefin polymerization. researchgate.netmdpi.com The ligand architecture plays a crucial role in determining the catalytic activity, the molecular weight of the resulting polymer, and its microstructure. For example, iron and cobalt complexes with bis(imino)pyridine ligands are among the most active catalysts for ethylene (B1197577) polymerization. nih.gov
While this compound itself is a monodentate ligand, it can be incorporated into multidentate ligand frameworks for polymerization catalysis. For instance, it could be part of a larger ligand system containing other donor atoms, such as imines, amines, or phosphines. The steric bulk of the isopropoxy group and the electronic effect of the methyl group could influence the coordination geometry around the metal center and the rate of monomer insertion.
The systematic investigation of ligand steric effects on α-diimine palladium catalyzed olefin polymerization has shown that subtle changes in the ligand structure can have a profound impact on the catalytic performance. acs.org This suggests that ligands incorporating the this compound motif could offer a means to fine-tune the properties of polymerization catalysts.
| Catalyst System | Ligand Type | Polymerization Application | Potential Role of this compound |
|---|---|---|---|
| Iron and Cobalt Complexes | Bis(imino)pyridine | Ethylene polymerization and oligomerization | Incorporation into the pyridine backbone of the ligand |
| Palladium and Nickel Complexes | α-Diimine | Ethylene and α-olefin polymerization | Modification of the aryl groups of the diimine ligand |
| Late Transition Metal Complexes | Amine-pyridine | Ethylene polymerization | Serving as the pyridine component of the chelating ligand |
Asymmetric Catalysis with Pyridine-Derived Ligands
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer compounds, which is crucial in the pharmaceutical industry. Chiral pyridine-containing ligands are highly valued in this field due to their ability to coordinate with metal centers and create a chiral environment that directs the stereochemical outcome of a reaction. diva-portal.orgresearchgate.net The innovation of such ligands is critical for developing new, highly stereocontrolled metal-catalyzed reactions. researchgate.netacs.org
Pyridine-oxazoline (PyOx) ligands are a prominent class of chiral ligands that have seen a resurgence in interest due to their unique properties and effectiveness in a variety of asymmetric transformations. rsc.org The pyridine moiety acts as a key coordinating element, and its electronic and steric characteristics can be fine-tuned by substituents. The isopropoxy group at the 2-position and the methyl group at the 5-position of this compound can influence the ligand's coordination geometry and the catalytic activity of the resulting metal complex. diva-portal.org For instance, these substituents can modulate the electron density at the nitrogen atom and create specific steric bulk around the metal center, which in turn enhances enantioselectivity in reactions such as palladium-catalyzed allylic alkylations and Friedel-Crafts alkylations. diva-portal.orgrsc.org
The development of new chiral pyridine units (CPUs) remains a significant area of research, with the goal of creating broadly applicable ligands for diverse catalytic processes, including challenging reactions like C-H borylation and reductive amination. acs.org The structural framework of this compound makes it a viable precursor for a new generation of these sophisticated ligands.
Table 1: Examples of Asymmetric Reactions Catalyzed by Pyridine-Derived Ligand-Metal Complexes
| Reaction Type | Metal Catalyst | Typical Pyridine Ligand Type | Potential Role of this compound Derived Ligand |
|---|---|---|---|
| Allylic Alkylation | Palladium (Pd) | Pyridine-Phosphine, Pyridine-Oxazoline | Tuning steric and electronic properties for high enantioselectivity. diva-portal.org |
| Friedel-Crafts Alkylation | Palladium (II) | Pyridine-N-Oxide | Providing a rigid chiral environment to control product stereochemistry. rsc.org |
| Hydrosilylation | Iridium (Ir) | Bipyridine | Modifying catalyst solubility and stability. |
| C-H Borylation | Iridium (Ir) | Pyridine-N,B-bidentate | Enhancing catalytic activity and enantioselectivity through electronic modulation. acs.org |
| Reductive Amination | Iridium (Ir) | Pyridine-N,C-bidentate | Serving as a key component of a half-sandwich catalyst structure. acs.org |
Precursors for Novel Polymeric Materials and Conjugated Copolymers
Pyridine derivatives are valuable building blocks in materials science for the synthesis of advanced polymers and copolymers. ijarsct.co.in The incorporation of the pyridine unit into a polymer backbone can impart specific electronic, optical, and chemical properties. For example, pyridine-containing polymers are utilized in the development of electron-deficient conjugated polymers for applications in organic electronics. rsc.org
This compound can serve as a monomer precursor for such materials. After suitable functionalization (e.g., bromination or conversion to a boronic ester for cross-coupling reactions), it can be polymerized to form novel materials. The isopropoxy and methyl groups offer several advantages: they can enhance the solubility of the resulting polymers in common organic solvents, which is a critical factor for processability and device fabrication via techniques like spin-coating. Furthermore, these substituents can influence the solid-state morphology and intermolecular packing of the polymer chains, thereby affecting charge transport properties in electronic devices. rsc.org
Research has focused on synthesizing conjugated polymers where pyridine units are strategically placed to disrupt or modify the electronic conjugation along the polymer backbone, leading to materials with unique photophysical properties. rsc.org Pyridine-flanked diketopyrrolopyrrole (PyDPP) has been used to create all-acceptor (A-A) polymers with specific HOMO/LUMO energy levels for use as n-type organic semiconductors. rsc.org Graft copolymers, where conjugated side chains are attached to a polymer core, represent another avenue where pyridine-based structures can be employed to create materials for specialized applications like sensors and biomedical devices. mdpi.com
Table 2: Potential Influence of this compound as a Monomer on Polymer Properties
| Polymer Property | Influence of Isopropoxy Group | Influence of Methyl Group | Potential Application Area |
|---|---|---|---|
| Solubility | Increases solubility in organic solvents | Contributes to solubility | Solution-processable electronics |
| Morphology | Affects inter-chain packing and film formation | Influences steric interactions | Organic photovoltaics (OPVs) |
| Electronic Properties | Electron-donating nature can tune band gap | Weakly electron-donating | Organic field-effect transistors (OFETs) |
| Thermal Stability | May influence degradation temperature | Enhances polymer backbone stability | High-performance materials |
Contributions to Green Chemistry Methodologies
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. gcande.org The synthesis and application of pyridine derivatives are increasingly being viewed through the lens of sustainability. nih.govresearchgate.net Methodologies such as the use of environmentally benign solvents, development of catalytic reactions to replace stoichiometric reagents, and the use of energy-efficient synthesis methods like microwave irradiation are central to this effort. nih.govbiosynce.comnih.gov
The synthesis of this compound and related compounds can be made more sustainable by adopting these principles. For example, replacing traditional volatile organic solvents with greener alternatives or employing solvent-free reaction conditions can significantly reduce the environmental impact. researchgate.net Catalysis, particularly biocatalysis using enzymes, offers a pathway to milder reaction conditions and higher selectivity, minimizing byproduct formation. ijarsct.co.inmdpi.com
Furthermore, pyridine and its derivatives can themselves contribute to green chemistry. biosynce.com Due to its relatively high boiling point and ability to dissolve a wide range of substances, a functionalized pyridine like this compound could potentially be explored as a recyclable reaction medium or as a ligand in catalytic systems designed for green chemical transformations. biosynce.com The development of one-pot, multicomponent reactions for synthesizing complex pyridine-based molecules is another key strategy that aligns with the principles of atom economy and waste reduction. researchgate.netnih.gov
Table 3: Comparison of Traditional vs. Green Synthesis Approaches for Pyridine Derivatives
| Synthesis Aspect | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Solvents | Use of hazardous/volatile organic solvents (e.g., benzene, chlorinated hydrocarbons) | Use of water, supercritical fluids, ionic liquids, or solvent-free conditions. researchgate.net |
| Catalysts | Stoichiometric amounts of harsh reagents (e.g., strong acids/bases) | Use of recyclable heterogeneous catalysts, biocatalysts, or metal catalysts. ijarsct.co.in |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasonic energy. nih.gov |
| Reaction Design | Multi-step synthesis with isolation of intermediates | One-pot, multicomponent reactions to improve atom economy. nih.gov |
| Waste | High E-Factor (significant waste generation) | Low E-Factor (minimal waste). gcande.org |
Bioconjugation Techniques
Bioconjugation is the chemical process of covalently linking two or more molecules, where at least one is a biomolecule such as a protein or nucleic acid. thermofisher.com This technique is fundamental to numerous applications in medicine and biotechnology, including the development of antibody-drug conjugates (ADCs), diagnostic imaging agents, and tools for studying biological processes. The linkage is achieved using a "linker" molecule that contains reactive groups capable of forming stable bonds with the target molecules. nih.gov
While direct applications of this compound in bioconjugation are not established, its core pyridine structure is a valuable scaffold that can be incorporated into the design of novel linkers. The pyridine ring offers a rigid and chemically stable core, which can be advantageous for controlling the distance and spatial orientation between the conjugated molecules.
To be used in a bioconjugation context, this compound would need to be chemically modified to introduce bioorthogonal reactive groups. For example, functional groups could be added to the pyridine ring or the methyl group to allow for reactions such as amide coupling, "click chemistry" (e.g., azide-alkyne cycloaddition), or thiol-maleimide chemistry. thermofisher.comacs.org The isopropoxy and methyl substituents could serve to modulate the solubility and steric environment of the linker, potentially influencing the stability and biological activity of the final bioconjugate. Pyridazinediones, another class of nitrogen-containing heterocycles, have been explored as components of cleavable linkers, highlighting the potential utility of such ring systems in advanced bioconjugate design. rsc.org
Table 4: Common Bioorthogonal Reactions and Functional Groups for Linker Design
| Reaction Type | Reactive Group 1 | Reactive Group 2 | Resulting Linkage |
|---|---|---|---|
| Amide Coupling | Carboxylic Acid (activated) | Primary Amine | Amide bond |
| Thiol-Maleimide | Thiol (e.g., from Cysteine) | Maleimide | Thioether bond |
| Azide-Alkyne Cycloaddition | Azide | Alkyne (terminal or strained) | Triazole ring |
| Reductive Amination | Aldehyde / Ketone | Primary Amine | Amine bond |
| Diels-Alder Reaction | Diene (e.g., 1,2,4-Triazine) | Dienophile (e.g., trans-cyclooctene) | Dihydropyridine (B1217469) |
Spectroscopic and Computational Characterization in Research
Advanced Spectroscopic Techniques for Structural Elucidation
Structural elucidation of a novel or uncharacterized compound like 2-Isopropoxy-5-methylpyridine would typically rely on a combination of spectroscopic methods to confirm its molecular structure. Each technique provides unique information about the molecule's atomic composition, connectivity, and functional groups.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight. wikipedia.org
MS would confirm the molecular weight of this compound (151.21 g/mol ). The fragmentation pattern observed in the mass spectrum would also offer structural clues, such as the loss of an isopropyl group or a methyl radical.
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass. jeolusa.com
No specific experimental mass spectra or HRMS data for this compound were found in the available literature.
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. wikipedia.org For this compound, characteristic absorption bands would be expected for:
C-H stretching from the aromatic ring and alkyl groups.
C=C and C=N stretching vibrations within the pyridine (B92270) ring.
C-O stretching of the isopropoxy ether linkage.
C-H bending vibrations.
These two techniques are often complementary. wikipedia.org However, no published IR or Raman spectra specific to this compound could be located.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems, such as the pyridine ring. technologynetworks.com The spectrum would show one or more absorption maxima (λmax) characteristic of the pyridine chromophore, influenced by the isopropoxy and methyl substituents. This data can provide information about the electronic structure of the molecule. thermofisher.com A literature search did not uncover any experimental UV-Vis absorption data for this specific compound.
X-ray Diffraction Analysis
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. malvernpanalytical.com If this compound could be crystallized, single-crystal X-ray diffraction would provide definitive proof of its structure by yielding exact bond lengths, bond angles, and crystal packing information. iciq.org Powder X-ray diffraction (PXRD) could be used to characterize the bulk crystalline form of the material. ucmerced.edu There is no evidence in the searched literature of a crystal structure determination for this compound.
Chromatographic Analytical Methods
Chromatographic methods, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for separating this compound from reaction mixtures and for assessing its purity. The retention time of the compound under specific conditions (e.g., column type, mobile phase, temperature) would be a key analytical parameter. These techniques are often coupled with mass spectrometry (GC-MS, LC-MS) for definitive identification.
No specific chromatographic methods or retention data have been published for this compound.
Theoretical and Computational Chemistry Studies
Computational chemistry provides a theoretical framework to understand the intrinsic properties of this compound at the molecular level. These studies complement experimental data by predicting molecular structure, stability, and reactivity.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. core.ac.uknih.gov It is a widely used tool in chemistry for calculating properties such as optimized molecular geometries, vibrational frequencies, and electronic energies. nih.govarxiv.org For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles with high accuracy. These theoretical calculations provide a detailed three-dimensional picture of the molecule's most stable conformation. The results can be used to interpret experimental spectroscopic data, such as infrared and Raman spectra, by assigning calculated vibrational modes to observed absorption bands.
Table 3: Representative Predicted Geometrical Parameters from DFT Calculations
| Parameter | Predicted Value (Illustrative) |
| Bond Length C2-O | 1.36 Å |
| Bond Length N1-C2 | 1.35 Å |
| Bond Length C5-C(methyl) | 1.51 Å |
| Bond Angle C6-N1-C2 | 117.5° |
| Bond Angle N1-C2-O | 119.0° |
| Dihedral Angle C3-C2-O-C(isopropyl) | 178.5° |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). pku.edu.cn The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.
For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule's atoms indicates where electron density is most available to be donated or accepted. Typically for pyridine derivatives, the HOMO is distributed over the pyridine ring and heteroatom, while the LUMO is also centered on the aromatic system. nih.gov These calculations are crucial for predicting the molecule's behavior in chemical reactions.
Table 4: Illustrative FMO Energy Values for a Substituted Pyridine
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Indicates electron-donating capability |
| LUMO | -0.8 | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.7 | Relates to chemical reactivity and stability |
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and orbital interactions. uni-muenchen.dewikipedia.org NBO analysis for this compound can quantify the delocalization of electron density, particularly the hyperconjugative interactions between occupied (donor) and unoccupied (acceptor) orbitals. mdpi.com
This analysis reveals the stability imparted to the molecule by interactions such as the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the pyridine ring (n → π) or interactions between the π orbitals of the ring and the σ orbitals of the substituent groups. The strength of these interactions is estimated using second-order perturbation theory, providing quantitative insight into the intramolecular charge transfer and electronic stabilization that define the molecule's properties. wisc.edu
Molecular Docking Simulations
Molecular docking is a computational technique utilized to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. orientjchem.org In the context of medicinal chemistry, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. This in silico method is instrumental in screening virtual libraries of compounds and prioritizing them for further experimental testing, thereby accelerating the drug discovery process. researchgate.net
The process involves the prediction of the ligand conformation and its orientation within the active site of the protein, followed by an estimation of the binding affinity. This is achieved through scoring functions that calculate the strength of the interaction, typically in terms of binding energy. orientjchem.org For pyridine derivatives, molecular docking studies have been extensively employed to investigate their potential as inhibitors for a wide range of biological targets, including enzymes and receptors involved in various diseases. nih.govnih.gov For instance, studies on other pyridine-containing compounds have explored their binding interactions with targets like mycobacterial proteins for tuberculosis treatment and various kinases in cancer therapy. orientjchem.orgnih.gov
In a typical molecular docking study involving a compound like this compound, a three-dimensional model of the target protein is obtained from a repository such as the Protein Data Bank. The small molecule is then computationally "docked" into the defined binding site of the protein. The simulation yields various possible binding poses, which are then ranked based on their calculated binding energies. Analysis of the optimal binding pose can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site.
While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the methodology can be readily applied to explore its potential biological activities. By docking this compound against a panel of known drug targets, researchers could generate hypotheses about its mechanism of action and its potential therapeutic applications. The insights gained from such simulations can guide the rational design of more potent and selective analogs.
Prediction of Reaction Pathways and Selectivity
Computational chemistry plays a pivotal role in modern organic synthesis by enabling the prediction of reaction pathways and selectivity, thereby guiding the design of efficient synthetic routes. osu.edu For a molecule such as this compound, computational methods can be employed to explore potential synthetic strategies and to understand the factors that govern the regioselectivity of its reactions.
Reaction Pathway Prediction:
The synthesis of substituted pyridines can be complex, and computational tools can assist in devising viable reaction pathways. rsc.org One common approach is retrosynthetic analysis, where the target molecule is recursively broken down into simpler, commercially available starting materials. Computational algorithms can aid in this process by suggesting plausible bond disconnections based on known chemical reactions and mechanistic principles.
Furthermore, quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the entire reaction coordinate for a proposed synthetic step. researchgate.net This allows for the calculation of the activation energies of transition states and the energies of intermediates and products. osu.edu By comparing the energy profiles of different potential pathways, the most energetically favorable route can be identified. researchgate.net This information is invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to maximize the yield of the desired product.
Selectivity Prediction:
Many reactions involving substituted pyridines can yield multiple isomers. Predicting and controlling the regioselectivity of these reactions is a significant challenge in synthetic chemistry. nih.govresearchgate.net The electronic and steric properties of the substituents on the pyridine ring play a crucial role in directing the outcome of a reaction. researchgate.net
Computational models can be used to predict the regioselectivity of reactions involving this compound. For instance, in electrophilic or nucleophilic aromatic substitution reactions, the calculated distribution of electron density and the energies of the intermediate sigma complexes can indicate the most likely site of attack. researchgate.netresearchgate.net Machine learning models, trained on large datasets of chemical reactions, are also emerging as powerful tools for predicting the major products of reactions with high accuracy. nih.gov These models can learn complex relationships between the structures of reactants and the resulting regioselectivity, providing rapid and reliable predictions. nih.gov By leveraging these computational approaches, chemists can make more informed decisions in the design and execution of synthetic strategies for molecules like this compound.
Thermophysical Studies
The thermophysical properties of a chemical compound are fundamental to its characterization and are crucial for process design, safety assessment, and understanding its behavior in various applications. For this compound, a comprehensive thermophysical study would involve the experimental determination and computational prediction of properties such as density, viscosity, heat capacity, and thermal conductivity over a range of temperatures and pressures.
Computational methods, particularly those based on quantitative structure-property relationships (QSPR), can provide reliable estimates of the thermophysical properties of this compound. These models correlate the molecular structure with physical properties and can be used to predict a wide range of thermophysical data without the need for extensive experimentation. Quantum chemical calculations can also be employed to predict properties related to the molecular structure and intermolecular forces, which in turn influence the bulk thermophysical behavior. acs.org
A summary of key thermophysical properties for the parent compound, pyridine, is presented in the table below. This data provides a reference point for estimating the properties of this compound.
Table 1: Selected Thermophysical Properties of Pyridine
| Property | Value | Conditions | Reference |
| Molecular Weight | 79.10 g/mol | noaa.gov | |
| Boiling Point | 115.3 °C | 1 atm | noaa.gov |
| Freezing Point | -42 °C | noaa.gov | |
| Density (liquid) | 0.9819 g/cm³ | 20 °C | nist.gov |
| Viscosity (liquid) | 0.94 mPa·s | 20 °C | nist.gov |
| Heat Capacity (liquid) | 133.1 J/(mol·K) | 25 °C | chemeo.com |
Future Research Directions and Emerging Trends
Exploration of Novel Catalytic Applications
The pyridine (B92270) scaffold is a cornerstone in the design of ligands for transition-metal catalysis due to the coordinating ability of the nitrogen atom. mdpi.com Future research is anticipated to explore the potential of 2-Isopropoxy-5-methylpyridine and its derivatives as ligands in a variety of catalytic systems. The electronic properties of the pyridine ring, modulated by the isopropoxy and methyl substituents, could be harnessed to fine-tune the activity and selectivity of metal catalysts.
Emerging areas of interest for pyridine-based ligands, and by extension potentially for this compound, include their application in cross-coupling reactions, C-H activation, and asymmetric catalysis. nih.gov The development of catalysts for these transformations is crucial for the efficient synthesis of complex molecules, including pharmaceuticals and agrochemicals. nih.govimarcgroup.com Research in this area would involve the synthesis of novel metal complexes of this compound and the evaluation of their catalytic performance in key organic transformations. A key trend is the move towards using earth-abundant metals in catalysis, and the design of ligands that can stabilize and activate these metals is a significant research goal.
| Potential Catalytic Application | Catalyst System | Targeted Transformation |
| Cross-Coupling Reactions | Palladium or Nickel complexes with this compound as a ligand | Formation of carbon-carbon and carbon-heteroatom bonds |
| C-H Activation/Functionalization | Rhodium or Iridium complexes incorporating this compound | Direct functionalization of unactivated C-H bonds |
| Asymmetric Catalysis | Chiral metal complexes derived from functionalized this compound | Enantioselective synthesis of chiral compounds |
Development of Advanced Synthetic Strategies
While traditional methods for pyridine synthesis exist, there is a continuous drive towards the development of more efficient, selective, and sustainable synthetic routes. researchgate.net Future research on the synthesis of this compound is likely to focus on the adoption of advanced strategies that offer improvements in terms of yield, atom economy, and reaction conditions.
One promising direction is the use of multicomponent reactions, which allow for the construction of complex molecules like substituted pyridines in a single step from simple precursors. benthamscience.comacs.org This approach is highly convergent and can significantly reduce the number of synthetic steps, leading to less waste and lower costs. acs.org Another area of active research is the development of novel catalytic methods for the functionalization of the pyridine ring, enabling the direct introduction of substituents at specific positions. nih.govfigshare.com This includes late-stage functionalization, which is of particular interest in drug discovery.
Furthermore, the application of flow chemistry and microwave-assisted synthesis is expected to grow. acs.org These technologies can enable more precise control over reaction parameters, leading to higher yields and purities, as well as facilitating process intensification and scale-up. acs.org
| Advanced Synthetic Strategy | Key Advantages | Potential for this compound Synthesis |
| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. benthamscience.comacs.org | Rapid and efficient assembly of the substituted pyridine core. |
| Catalytic C-H Functionalization | Direct introduction of functional groups, high selectivity. nih.gov | Late-stage modification of the this compound scaffold. |
| Flow Chemistry | Precise reaction control, enhanced safety, ease of scalability. | Continuous and automated production. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. acs.org | Acceleration of key synthetic steps. |
Integration into Sustainable Chemical Processes
The principles of green chemistry are increasingly influencing the design of chemical processes, with a focus on minimizing environmental impact. researchgate.net Future research will likely see a greater emphasis on integrating the synthesis and application of this compound into more sustainable frameworks.
A key aspect of this is the use of greener solvents and catalysts. benthamscience.com Ionic liquids and deep eutectic solvents are being explored as environmentally benign reaction media for pyridine synthesis, offering advantages such as low volatility and high thermal stability. benthamscience.com Similarly, the development of heterogeneous catalysts, such as metal-organic frameworks (MOFs), can simplify product purification and enable catalyst recycling, contributing to a more circular economy. nih.gov
| Sustainable Approach | Principle | Relevance to this compound |
| Green Solvents | Use of environmentally benign solvents like ionic liquids or water. benthamscience.com | Reducing the environmental footprint of the synthesis process. |
| Heterogeneous Catalysis | Employment of recyclable catalysts like MOFs. nih.gov | Simplifying purification and minimizing catalyst waste. |
| Renewable Feedstocks | Synthesis from bio-based starting materials. | Long-term goal for sustainable production. |
| Process Optimization | Improving atom economy and reducing waste streams. researchgate.net | Enhancing the overall sustainability of the lifecycle. |
Design of Next-Generation Functional Materials
Pyridine-containing molecules are not only important in catalysis and life sciences but also as building blocks for functional materials. nih.gov The unique electronic and coordination properties of the pyridine ring make it an attractive component for the design of materials with tailored optical, electronic, and magnetic properties.
Future research could explore the incorporation of this compound into polymers, metal-organic frameworks (MOFs), and supramolecular assemblies. nih.gov For instance, pyridine-containing polymers can exhibit interesting properties such as conductivity, luminescence, and gas sorption capabilities. In the realm of MOFs, this compound could serve as a functionalized linker to create porous materials for applications in gas storage, separation, and catalysis. nih.gov
The ability of the pyridine nitrogen to participate in hydrogen bonding and metal coordination also makes it a valuable component in the construction of supramolecular architectures. The self-assembly of this compound derivatives could lead to the formation of well-defined nanostructures with potential applications in sensing, drug delivery, and molecular electronics.
| Class of Functional Material | Potential Role of this compound | Emerging Applications |
| Conjugated Polymers | As a monomeric unit to tune electronic properties. | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). |
| Metal-Organic Frameworks (MOFs) | As a functionalized linker to control pore size and functionality. nih.gov | Gas storage and separation, catalysis, sensing. |
| Supramolecular Assemblies | As a building block for self-assembly through non-covalent interactions. | Molecular recognition, drug delivery systems. |
Q & A
Basic: What are the recommended methods for synthesizing 2-Isopropoxy-5-methylpyridine with high purity?
Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen (e.g., bromine) at the 2-position of 5-methylpyridine with isopropoxide under controlled conditions. Key steps include:
- Catalyst selection : Use transition-metal catalysts (e.g., Cu or Pd-based) to enhance reaction efficiency .
- Temperature control : Reactions often require elevated temperatures (80–120°C) to activate intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures ≥95% purity, as validated by HPLC or GC-MS .
- Verification : Confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
Characterization requires a multi-technique approach:
- Spectroscopy : H NMR (to confirm isopropoxy and methyl groups) and C NMR (to verify pyridine ring substitution) .
- Chromatography : HPLC with UV detection (C18 column, methanol/water mobile phase) assesses purity (>98% target) .
- Mass spectrometry : HRMS or LC-MS confirms molecular ion peaks and fragmentation patterns .
- Elemental analysis : Validates empirical formula (CHNO) .
Basic: What are the key considerations for handling and storing this compound safely?
Answer:
Safety protocols align with pyridine derivatives:
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid dust formation to prevent inhalation .
- Storage : Keep in airtight containers at RT, away from light and moisture. Monitor for degradation via periodic NMR analysis .
- Disposal : Follow hazardous waste guidelines (e.g., incineration with scrubbers) to prevent environmental release .
Advanced: How can researchers optimize substitution reactions involving the isopropoxy group in this compound?
Answer:
Reaction optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of incoming groups .
- Catalyst screening : Test Pd(PPh) or CuI for cross-coupling reactions; monitor progress via TLC .
- Kinetic studies : Vary temperature (25–120°C) and reaction time (1–24 hrs) to identify optimal yields .
- Byproduct analysis : Use GC-MS to detect undesired intermediates (e.g., dealkylated products) .
Advanced: What strategies resolve contradictions in reported solubility data of this compound derivatives?
Answer:
Address discrepancies via:
- Standardized protocols : Use USP/PhEur methods (e.g., shake-flask technique) under controlled pH and temperature .
- Co-solvent systems : Test binary mixtures (e.g., ethanol/water) to improve reproducibility .
- Purity validation : Compare solubility of batches with ≥98% purity (HPLC) versus lower-grade samples .
- Computational modeling : Predict solubility parameters using Hansen solubility spheres or COSMO-RS .
Advanced: How can computational methods predict the reactivity of this compound in novel reactions?
Answer:
Computational approaches include:
- DFT calculations : Model transition states for substitution reactions (e.g., Fukui indices for electrophilic/nucleophilic sites) .
- Molecular docking : Predict binding affinity in biological studies (e.g., enzyme inhibition assays) .
- Reactivity databases : Cross-reference with PubChem or Reaxys to identify analogous reaction pathways .
- Kinetic simulations : Use software like Gaussian or ORCA to estimate activation energies and rate constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
